Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Advantage for Biochemical Assays
N-(Piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride (MW 229.71 g/mol) provides a definitive solubility and handling advantage over its free-base counterpart (CAS 1094766-82-1, MW 193.25 g/mol) for aqueous-based biochemical assays. The hydrochloride salt ensures consistent protonation of the piperidine nitrogen (pKa ~9-10), which is critical for maintaining the correct ionization state required for hydrogen-bond donor interactions in both the gNC1 adenylyl cyclase binding pocket and the ERK5 kinase hinge region [1][2]. The free base, in contrast, may exist in variable protonation states depending on buffer conditions, introducing uncontrolled variability into dose-response measurements. Commercially, the HCl salt is supplied at ≥95% purity (CymitQuimica) or ≥98% purity (ChemScene) , while the free-base commercial purity ranges from ≥95% to ≥98% depending on vendor, with fewer quality-controlled options available .
| Evidence Dimension | Salt form impact on molecular weight, solubility, and protonation state consistency |
|---|---|
| Target Compound Data | HCl salt: MW 229.71 g/mol; guaranteed protonated piperidine nitrogen; aqueous solubility enhanced; commercial purity ≥95% (CymitQuimica) or ≥98% (ChemScene) |
| Comparator Or Baseline | Free base (CAS 1094766-82-1): MW 193.25 g/mol; variable protonation state; commercial purity ≥95% (limited vendors) |
| Quantified Difference | MW difference: 36.46 g/mol (HCl); protonation state: consistently protonated (HCl salt) vs. condition-dependent (free base); solubility: HCl salt superior for aqueous buffers |
| Conditions | Physicochemical comparison under standard laboratory storage and assay buffer conditions (room temperature, aqueous media) |
Why This Matters
For scientists procuring this scaffold for biochemical SAR programs, the HCl salt eliminates the uncontrolled variable of piperidine protonation state, directly improving inter-assay reproducibility and ensuring that concentration-response relationships reflect genuine binding interactions rather than artifacts of differential solubility.
- [1] Vega Hissi EG, et al. ChemMedChem. 2021 Jul 6;16(13):2094-2105. doi: 10.1002/cmdc.202100037. PMID: 33783977. View Source
- [2] Miller DC, et al. J Med Chem. 2022;65(9):6513-6540. PDB: 7PUS. View Source
